(9H-Fluoren-9-ylidene)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1136-56-7 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
fluoren-9-ylidenemethanol |
InChI |
InChI=1S/C14H10O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,15H |
InChI Key |
UDSGTYRXJSKAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CO |
Origin of Product |
United States |
Synthetic Methodologies for 9h Fluoren 9 Ylidene Methanol and Its Derivatives
Established Synthetic Routes to (9H-Fluoren-9-ylidene)methanol
The synthesis of this compound, a specific isomer of fluorenyl alcohol, requires precise control to form the exocyclic double bond. The following methodologies represent the most viable approaches based on fundamental organic reactions.
Wittig-Type Olefination Approaches
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting ketones into alkenes, making them highly suitable for synthesizing the target molecule from 9-fluorenone (B1672902). wikipedia.orglibretexts.org
The general strategy involves the reaction of 9-fluorenone with a phosphorus ylide or a phosphonate (B1237965) carbanion that carries a protected hydroxyl group. A plausible Wittig reaction would utilize a reagent like (methoxymethyl)triphenylphosphonium (B8745145) chloride. The resulting methoxy-substituted alkene could then be hydrolyzed to yield the target vinyl alcohol.
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, is another powerful tool. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than their ylide counterparts and the water-soluble phosphate (B84403) byproducts are easily removed. alfa-chemistry.com This reaction typically favors the formation of (E)-alkenes. wikipedia.org A potential HWE synthesis would involve reacting 9-fluorenone with the anion of a protected hydroxymethylphosphonate ester.
Table 1: Proposed Wittig/HWE Reaction Conditions
| Reaction Type | Carbonyl | Reagent | Base | Solvent | Outcome |
|---|---|---|---|---|---|
| Wittig | 9-Fluorenone | (CH₃OCH₂)P(C₆H₅)₃Cl | n-BuLi, NaH, or NaNH₂ | THF, Diethyl Ether | (9H-Fluoren-9-ylidene)methyl methyl ether |
| HWE | 9-Fluorenone | (EtO)₂P(O)CH₂OR | NaH, KHMDS | THF, DME | (E)-(9H-Fluoren-9-ylidene)methanol (after deprotection) |
R = protecting group (e.g., TBDMS, THP)
Condensation and Dehydration Reactions
Condensation reactions provide a primary route to dibenzofulvene derivatives, which are compounds sharing the same core structure as this compound. mdpi.com The Knoevenagel condensation, involving the reaction of fluorene (B118485) or its derivatives with aldehydes or ketones, is a simple and efficient method for creating the C9-exocyclic double bond. mdpi.com
This reaction typically proceeds by condensing fluorene with an aldehyde in the presence of a base like potassium tert-butoxide (t-BuOK). mdpi.com To synthesize this compound specifically, one might envision a reaction with a protected form of glycolaldehyde, followed by deprotection. The reaction of fluorene with ethyl formate (B1220265) in the presence of a catalyst like sodium ethoxide is used to generate 9-fluorenecarboxaldehyde, which is a key intermediate for the isomeric 9-fluorenemethanol (B185326). patsnap.comgoogle.com
Strategies Utilizing Fluorene-9-carbaldehyde Precursors
While the direct reduction of 9-fluorenecarboxaldehyde yields the isomeric 9-fluorenemethanol, more complex transformations of the aldehyde could theoretically lead to this compound. google.comnih.gov Such strategies would involve converting the carbonyl group into a vinyl group with a hydroxyl substituent.
One hypothetical approach could involve converting the aldehyde to a tosylhydrazone, which could then undergo a Shapiro-type reaction to form a vinyllithium (B1195746) species. Trapping this intermediate with an electrophilic oxygen source, such as molecular oxygen followed by reduction, could potentially install the required hydroxyl group.
Exploitation of Hydroxymethylation of Fluorene Derivatives
Hydroxymethylation of the fluorene core itself typically results in 9-fluorenemethanol. chemicalbook.com A more viable strategy would be to first synthesize 9-methylidenefluorene (B57481) (dibenzofulvene) and then perform an allylic-type hydroxymethylation on the exocyclic methylene (B1212753) group. Dibenzofulvene can be synthesized via methods like the Wittig reaction on 9-fluorenone using methylenetriphenylphosphorane. wikipedia.org Once formed, the exocyclic double bond could be functionalized. Reactions involving singlet oxygen with fulvene (B1219640) derivatives are known to form various oxygenated products, suggesting that the double bond is susceptible to such transformations. beilstein-journals.org
Novel and Sustainable Synthetic Paradigms
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. In the context of the fluorene scaffold, Knoevenagel condensations to form dibenzofulvene derivatives are noted for their simplicity and efficiency. mdpi.com
An interesting connection to sustainable chemistry arises from the field of peptide synthesis. The widely used fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed under basic conditions, generating dibenzofulvene as a byproduct. scielo.org.mxescholarship.org Developing methods to capture and functionalize this byproduct could represent a novel and sustainable route to (9H-fluoren-9-ylidene) derivatives. Scavenger resins are often employed to trap the dibenzofulvene, but isolating it for further reaction presents a green chemistry opportunity. scielo.org.mxresearchgate.net
Targeted Derivatization Strategies of this compound
The structure of this compound, possessing both a reactive double bond and a hydroxyl group, allows for a wide range of derivatization reactions. These modifications are crucial for tuning the molecule's properties for applications in materials science and medicinal chemistry.
The core (9H-fluoren-9-ylidene) moiety is a versatile building block. For example, derivatives are synthesized for use as antimicrobial agents and in organic electronics. mdpi.commdpi.com Syntheses of complex derivatives often start with a functionalized fluorene, which is then converted to a dibenzofulvene derivative. mdpi.comnih.gov Common subsequent reactions include Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which attach various aromatic and heteroaromatic groups to the fluorene backbone. mdpi.com
The exocyclic double bond is also a site for chemical modification. Dibenzofulvene itself can undergo free-radical polymerization to form π-stacked polymers with interesting photo-electronic properties. acs.orgresearchgate.net It can also participate in various cycloaddition reactions. beilstein-journals.orgcymitquimica.com
Table 2: Potential Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Potential Product Class |
|---|---|---|---|
| Hydroxyl | Esterification | Acyl Chloride, Carboxylic Acid | Fluoren-9-ylidene methyl esters |
| Hydroxyl | Etherification | Alkyl Halide, Base | Fluoren-9-ylidene methyl ethers |
| Double Bond | Cycloaddition | Dienophile (e.g., Maleic anhydride) | Diels-Alder adducts |
| Double Bond | Polymerization | Radical Initiator (e.g., AIBN) | Poly(this compound) |
| Aromatic Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted derivatives |
A notable synthesis starts from 9-(phenylethynyl)-9H-fluoren-9-ols, which react with aminobenzamides in the presence of a Lewis acid to yield complex (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de This demonstrates a sophisticated method for building highly functionalized molecules on the fluoren-9-ylidene template.
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of this compound and its analogues is a prime site for functionalization through esterification and etherification reactions. These reactions are fundamental in altering the solubility, and electronic properties of the molecule.
One common method for esterification involves the reaction of a fluorene derivative containing a hydroxyl group with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, 9-Hydroxy-9H-fluorene-9-carboxylic acid can be esterified to its methyl ester by refluxing in methanol (B129727) saturated with hydrogen chloride. prepchem.com Another example is the synthesis of 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate, which is an ester derivative. sigmaaldrich.com
Etherification can be achieved under basic conditions. For example, the formation of 9H-fluoren-9-yl methyl ether has been documented, creating a derivative where the hydroxyl group is converted to a methoxy (B1213986) group. sigmaaldrich.com These reactions are typically straightforward and proceed with high yields, providing a reliable method for modifying the hydroxyl functionality.
Table 1: Examples of Esterification and Etherification Reactions
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 9-Hydroxy-9H-fluorene-9-carboxylic acid | Methanol, Hydrogen chloride | 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester | Esterification | prepchem.com |
| (9H-Fluoren-9-yl)methanol | Pyridin-3-ylmethanamine, coupling agent | 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate | Esterification (Amide bond formation) | sigmaaldrich.com |
| (9H-Fluoren-9-yl)methanol | Methylating agent | 9H-Fluoren-9-yl methyl ether | Etherification | sigmaaldrich.com |
Functionalization at the Exocyclic Double Bond
The exocyclic double bond in this compound derivatives is a key feature for extending the π-conjugation of the system, which is crucial for applications in organic electronics. mdpi.com Knoevenagel condensation is a widely used reaction to introduce this double bond. mdpi.com This reaction typically involves the condensation of fluorene with an aldehyde in the presence of a base. mdpi.com
Further functionalization of this double bond can be achieved through various reactions. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, catalyzed by boron trifluoride, leads to the formation of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de This reaction proceeds through an allene (B1206475) carbocation intermediate. thieme-connect.de In the presence of N-bromosuccinimide (NBS), the reaction can yield brominated derivatives at the exocyclic double bond. thieme-connect.de
Another approach involves the synthesis of dibenzofulvene derivatives, where the double bond at the 9-position of fluorene is formed. mdpi.com These compounds exhibit interesting photophysical properties due to the planar sp2 hybridized carbon at the 9-position. mdpi.com
Table 2: Functionalization at the Exocyclic Double Bond
| Fluorene Precursor | Reagent(s) | Product Type | Key Transformation | Reference |
| 9-(Phenylethynyl)-9H-fluoren-9-ols | 2-Aminobenzamides, BF3·Et2O | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | Formation of a substituted exocyclic double bond | thieme-connect.de |
| 9-(Phenylethynyl)-9H-fluoren-9-ols | 2-Aminobenzamides, BF3·Et2O, NBS | (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | Bromination and formation of a substituted exocyclic double bond | thieme-connect.de |
| Fluorene | Aldehydes, Base | Dibenzofulvene derivatives | Knoevenagel condensation to form exocyclic double bond | mdpi.com |
Substitution and Functionalization of the Fluorene Ring System
The fluorene ring system itself can be functionalized to further tune the properties of the resulting molecules. The 2 and 7 positions of the fluorene ring are particularly susceptible to electrophilic substitution reactions such as halogenation (bromination or iodination). mdpi.com These halogenated derivatives then serve as versatile intermediates for cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com
For example, 2,7-disubstituted fluorene derivatives are commonly synthesized to create materials with specific electronic properties. The introduction of alkyl groups at these positions can weaken intermolecular interactions, leading to changes in crystal packing and optical properties. rsc.org The synthesis of 2,7-bis(octyloxy)-9H-fluorene-9-carbodithioic acid derivatives demonstrates the functionalization of the fluorene ring with alkoxy groups, which can improve solubility and influence the self-assembly of the molecules. nih.gov
Table 3: Functionalization of the Fluorene Ring System
| Reaction Type | Position(s) | Reagent(s) | Product Type | Purpose of Functionalization | Reference |
| Halogenation | 2, 7 | NBS, NIS | Halogenated fluorenes | Precursors for coupling reactions | mdpi.com |
| Suzuki Coupling | 2, 7 | Arylboronic acids, Pd catalyst | Aryl-substituted fluorenes | Extension of conjugation | mdpi.com |
| Sonogashira Coupling | 2, 7 | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted fluorenes | Extension of conjugation | mdpi.com |
| Alkylation | 2, 7 | Alkyl halides, Lewis acid | Alkyl-substituted fluorenes | Improve solubility, modify packing | rsc.org |
Synthesis of Polymeric Precursors and Monomers
This compound and its derivatives are valuable building blocks for the synthesis of polymeric precursors and monomers. researchgate.net The functional groups on the fluorene core can be adapted to facilitate polymerization. Fluorene-based polymers are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent thermal stability, high charge carrier mobility, and strong fluorescence. researchgate.net
The synthesis of such polymers often involves the creation of monomers with two reactive sites, typically at the 2 and 7 positions of the fluorene ring. These monomers can then be polymerized through reactions like Suzuki or Stille coupling. For instance, 2,7-dihalogenated fluorene derivatives can be polymerized with diboronic acids or distannanes. researchgate.net
The functionalization at the 9-position, including the introduction of the exocyclic double bond and the hydroxyl group, can influence the properties of the resulting polymer, such as its solubility and processability. The synthesis of poly(titaniumcarbodiimide) from tetrachlorotitanium and bis(trimethylsilyl)carbodiimide (B93060) is an example of forming a polymeric precursor, although not directly from a fluorene derivative, it illustrates the concept of creating polymers for specific applications. 192.108.69 More directly, fluorene-based monomers are designed and synthesized for electropolymerization to create electrochromic polymers. researchgate.net
Mechanistic Investigations of Synthetic Transformations Involving this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new molecules with desired properties. For the synthesis of derivatives of this compound, several mechanistic pathways have been proposed.
In the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, a plausible mechanism involves the formation of an allene carbocation intermediate. thieme-connect.de The Lewis acid BF3·OEt2 coordinates to the propargylic alcohol, facilitating the departure of the hydroxyl group and the formation of the reactive allene carbocation. This intermediate is then attacked by the nucleophilic amino group of the benzamide (B126) to yield the final product. thieme-connect.de
The Knoevenagel condensation, used to form the exocyclic double bond, proceeds through a well-established mechanism. A base abstracts a proton from the active methylene group of fluorene, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes dehydration to form the C=C double bond. mdpi.com
Investigations into the reactivity of 9-bromofluorene (B49992) have shown that in the presence of a base like triethylamine (B128534) and an aldehyde, a complex mixture of products can be formed, including the expected alcohol and the corresponding alkene. This suggests competing reaction pathways, potentially involving single-electron transfer processes. mdpi.com
Chemical Reactivity and Transformation Studies of 9h Fluoren 9 Ylidene Methanol
Reactions Involving the Exocyclic Double Bond
The exocyclic double bond in (9H-Fluoren-9-ylidene)methanol is a key site for various addition reactions, as well as oxidation and reduction processes.
Nucleophilic Addition Reactions
The carbon atom of the exocyclic double bond, being part of a conjugated system, is susceptible to nucleophilic attack. This leads to the formation of various fluorene (B118485) derivatives. For instance, the reaction with primary and secondary amines under mildly acidic conditions can yield imines and enamines, respectively. youtube.com The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the double bond, followed by protonation. youtube.com
A study on the reaction of a related nido-carborane acetonitrilium derivative with various nucleophiles, including methanol (B129727), ethanol, and different amines, demonstrated the formation of corresponding imidates and amidines. mdpi.com For example, the reaction with methanol resulted in the formation of 10-MeOC(Me)=NH-7,8-C2B9H11 in 98% yield. mdpi.com Similarly, reactions with methylamine (B109427) and diethylamine (B46881) yielded the corresponding amidine derivatives in high yields. mdpi.com
Electrophilic Addition Reactions
The exocyclic double bond of this compound can also undergo electrophilic addition. In the presence of an electrophile, the pi electrons of the double bond act as a nucleophile. For example, in the presence of an acid and methanol, an electrophilic addition can occur where the double bond is broken, and a methoxy (B1213986) group and a hydrogen atom are added to the adjacent carbons.
Cycloaddition Reactions (e.g., Diels-Alder)
While specific examples of Diels-Alder reactions involving this compound are not extensively documented in the provided search results, the exocyclic double bond, in principle, can act as a dienophile in cycloaddition reactions with suitable dienes. The reactivity in such reactions would be influenced by the steric hindrance around the fluorene moiety.
Oxidation and Reduction Pathways
The exocyclic double bond can be targeted for both oxidation and reduction. Oxidation can lead to the formation of epoxides or cleavage of the double bond to form carbonyl compounds. For instance, the reaction of 9-bromofluorene (B49992) with aromatic aldehydes can yield epoxy products through a Darzen-type reaction, which involves the formation of a fluorenyl anion. mdpi.com
Reduction of the exocyclic double bond can be achieved using various reducing agents. A common method for the reduction of the related compound 9-fluorenone (B1672902) to 9-fluorenemethanol (B185326) involves the use of sodium borohydride (B1222165) in the presence of methanol. youtube.comgoogle.com This suggests that similar reducing conditions could potentially reduce the exocyclic double bond of this compound. The process typically involves the addition of a hydride ion to the carbon atom of the double bond.
Reactivity of the Hydroxyl Moiety
The hydroxyl group of this compound is another reactive site, participating in substitution and condensation reactions.
Substitution and Condensation Reactions
The hydroxyl group can be substituted by various functional groups. For instance, 9-fluorenemethanol is used as a protecting reagent in peptide synthesis, where the hydroxyl group reacts to form an ether linkage. chemicalbook.com It is also utilized in the synthesis of deoxynucleoside 9-fluorenemethyl phosphorodithioates. chemicalbook.com
Condensation reactions are also possible. For example, the synthesis of 2-(9H-Fluoren-9-ylidenemethyl)thiophene was achieved through a phase-transfer-catalyzed condensation of fluorene with thiophene-2-carbaldehyde. researchgate.net This type of reaction highlights the ability of the active methylene (B1212753) group at the 9-position of fluorene, a precursor to this compound, to participate in condensation reactions.
Furthermore, studies have shown that the reaction of 9-fluorene with paraformaldehyde in the presence of a base can lead to 9-fluorenyl methanol or 9,9-bishydroxymethylfluorene, depending on the reaction conditions. ciac.jl.cn This demonstrates the reactivity of the position that would bear the hydroxyl group in this compound.
Table 1: Examples of Nucleophilic Addition Reactions to a Related nido-Carborane Acetonitrilium Derivative
| Nucleophile | Product | Yield (%) |
| Methanol | 10-MeOC(Me)=NH-7,8-C2B9H11 | 98 |
| Methylamine | 10-MeNHC(Me)=NH-7,8-C2B9H11 | 86 |
| Diethylamine | 10-Et2NC(Me)=NH-7,8-C2B9H11 | 80 |
Participation in Esterification and Etherification Processes
While direct esterification and etherification studies on this compound are not extensively documented, the reactivity of the closely related 9-fluorenemethanol provides insight into the formation of corresponding ester and ether derivatives. 9-Fluorenemethanol is utilized in the preparation of 9-fluorenylmethyl esters. peptide.com These esters are notable for their utility as protecting groups in organic synthesis, which can be cleaved under basic conditions, such as with piperidine. peptide.com
An example of esterification involving a fluorene derivative is the synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester. This reaction is achieved by treating 9-Hydroxy-9H-fluorene-9-carboxylic acid with methanol saturated with hydrogen chloride, followed by refluxing for four hours. prepchem.com The resulting crystalline product is obtained in a 74% yield after purification. prepchem.com
The formation of ether derivatives has also been explored. For instance, 9H-Fluoren-9-yl methyl ether is a known compound derived from the fluorene methanol core. sigmaaldrich.com
The following table summarizes a relevant esterification reaction of a fluorene derivative:
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| 9-Hydroxy-9H-fluorene-9-carboxylic acid | Methanol, Hydrogen chloride | Reflux, 4 hours | 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester | 74% | prepchem.com |
Rearrangement Reactions and Isomerization Pathways
A significant transformation involving the fluorene-9-ylidene scaffold is the skeletal rearrangement of fluorene-based propargylic alcohols. The reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides, catalyzed by boron trifluoride etherate (BF₃·OEt₂), leads to the formation of highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.de This process is proposed to proceed through an allene (B1206475) carbocation intermediate, which subsequently undergoes a skeletal rearrangement to yield the fluorene-9-ylidene product. thieme-connect.de
When this reaction is carried out in the presence of N-bromosuccinimide (NBS), it affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields. thieme-connect.de The reaction demonstrates the versatility of the fluorene scaffold in generating structural diversity through rearrangement pathways. thieme-connect.de
The following table details the conditions and outcomes of this rearrangement reaction:
| Starting Material | Reagents | Catalyst | Solvent | Product | Yield | Reference |
| 9-(phenylethynyl)-9H-fluoren-9-ol, 2-aminobenzamide | - | BF₃·OEt₂ (0.1 equiv) | Dichloromethane | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 65% | thieme-connect.de |
| 9-(phenylethynyl)-9H-fluoren-9-ol, 2-aminobenzamide | N-bromosuccinimide (1 equiv) | BF₃·OEt₂ | Dichloromethane | (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | Very Good | thieme-connect.de |
Transition Metal-Catalyzed Transformations and Organocatalysis Involving this compound
The (fluoren-9-ylidene)methanedithiolato ligand, a derivative of the this compound core structure, has been successfully employed in the synthesis of gold complexes. nih.gov The reactions of piperidinium (B107235) 9H-fluorene-9-carbodithioate with various gold(I) and gold(III) precursors lead to the formation of luminescent dithiolato complexes. nih.gov
For example, the reaction of Q[AuCl₂] with piperidinium 9H-fluorene-9-carbodithioate in the presence of a base yields dinuclear gold(I) complexes of the type Q₂[Au₂(μ-κ²-S,S-S₂C=C(C₁₂H₈))₂]. nih.gov Similarly, reacting [AuCl(PR'₃)] with the same precursor results in the formation of complexes with the general formula [(Au(PR'₃))₂(μ-κ²-S,S-S₂C=C(C₁₂H₈))₂]. nih.gov
Furthermore, gold(III) complexes such as Q[Au(κ²-S,S-S₂C=C(C₁₂H₈))₂] can be synthesized from the reaction with Q[AuCl₄]. nih.gov These transition metal complexes exhibit interesting photophysical properties, highlighting the utility of the fluoren-9-ylidene scaffold in materials science. nih.gov
The following table presents examples of transition metal-catalyzed reactions involving a fluoren-9-ylidene derivative:
| Gold Precursor | Ligand Precursor | Base | Product Type | Reference |
| Q[AuCl₂] | Piperidinium 9H-fluorene-9-carbodithioate | Piperidine or Diethylamine | Q₂[Au₂(μ-κ²-S,S-S₂C=C(C₁₂H₈))₂] | nih.gov |
| [AuCl(PR'₃)] | Piperidinium 9H-fluorene-9-carbodithioate | Piperidine | [(Au(PR'₃))₂(μ-κ²-S,S-S₂C=C(C₁₂H₈))₂] | nih.gov |
| Q[AuCl₄] | Piperidinium 9H-fluorene-9-carbodithioate | Piperidine or Diethylamine | Q[Au(κ²-S,S-S₂C=C(C₁₂H₈))₂] | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 9h Fluoren 9 Ylidene Methanol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (9H-Fluoren-9-ylidene)methanol, a suite of NMR experiments, from one-dimensional (1D) ¹H and ¹³C NMR to advanced two-dimensional (2D) techniques, provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference Compound(s) |
|---|---|---|---|
| Aromatic Protons (Fluorene) | ~7.0 - 8.1 | - | (9H-fluoren-9-yl)(phenyl)methanol rsc.org, 2-((9H-fluoren-9-ylidene)methyl)thiophene rsc.org |
| Aromatic Carbons (Fluorene) | - | ~119 - 142 | 2-((9H-fluoren-9-ylidene)methyl)thiophene rsc.org |
| =CH-OH Proton | Variable | - | General knowledge |
| =CH-OH Carbon | - | ~120 - 140 | General knowledge of olefinic carbons |
| C9 (Fluorene) | - | ~130 - 145 | 2-((9H-fluoren-9-ylidene)methyl)thiophene rsc.org |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the coupling network within the aromatic rings of the fluorene (B118485) moiety, allowing for the assignment of adjacent protons. While specific COSY data for the target compound is not available, a study on (9H-fluoren-9-yl)urea demonstrates the utility of COSY in assigning the aromatic protons of the fluorene core. uni-ruse.bg
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their attached carbons, the carbon spectrum can be definitively assigned. For example, the signals of the aromatic protons would correlate with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would be crucial to confirm the attachment of the methanol (B129727) group to the C9 position of the fluorene ring by showing a correlation between the methylene (B1212753) protons and the C9 carbon. The analysis of (9H-fluoren-9-yl)urea utilized HMBC to confirm the structure, highlighting its importance. uni-ruse.bg
While specific 2D NMR spectra for this compound are not present in the searched literature, the application of these techniques to analogous fluorene derivatives provides a clear methodology for its complete structural elucidation.
Solid-State NMR Spectroscopy for Conformational Analysis
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the conformation and packing of molecules in the solid state. For molecules that may exhibit different conformations in the solid state compared to in solution, ssNMR is a critical analytical tool.
Although no specific solid-state NMR studies on this compound were found, research on related fluorene compounds demonstrates the utility of this technique. For instance, solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been used to confirm the coordination of 9-fluorenemethanol (B185326) to MgCl₂ in catalyst preparations. This indicates that ssNMR can effectively probe the local environment and conformation of the fluorene skeleton and its substituents in the solid state. The conformation of the exocyclic methanol group relative to the plane of the fluorene ring system could be investigated using ssNMR techniques, potentially revealing details about intermolecular hydrogen bonding and crystal packing forces.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and to study the conformational isomers of a molecule.
The IR and Raman spectra of this compound are expected to show characteristic bands for the C-H stretching of the aromatic rings, the C=C stretching of the fluorene system and the exocyclic double bond, and the O-H and C-O stretching of the methanol group.
Infrared (IR) Spectroscopy: The IR spectrum of the related compound, 9H-Fluorene-9-methanol, is available and shows characteristic absorptions. nih.gov For this compound, the O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the exocyclic double bond would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1260 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 9H-Fluorene-9-methanol is also available. nih.gov For this compound, the symmetric vibrations of the fluorene ring system are expected to be strong in the Raman spectrum.
Conformational studies of fluorene derivatives have been performed using vibrational spectroscopy. Different conformers can lead to distinct vibrational frequencies, particularly for the modes involving the substituent group. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference Information |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | IR | General knowledge of alcohols |
| Aromatic C-H Stretch | > 3000 | IR, Raman | General knowledge of aromatic compounds |
| C=C Stretch (Aromatic & Olefinic) | 1400 - 1650 | IR, Raman | General knowledge of aromatic and olefinic compounds |
| C-O Stretch | 1000 - 1260 | IR | General knowledge of primary alcohols |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound (C₁₄H₁₀O). The calculated exact mass of this compound can be compared with the experimentally determined mass to confirm its elemental composition with high confidence. For example, the HRMS (EI) of a related compound, 9-(naphthalen-1-ylmethylene)-9H-fluorene, was used to confirm its molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon electron ionization (EI), the molecular ion ([M]⁺˙) of this compound would be formed. Subsequent fragmentation could involve the loss of a hydrogen atom to form the [M-H]⁺ ion, or the loss of the hydroxyl radical (•OH) to form the [M-OH]⁺ ion. Another likely fragmentation pathway would be the loss of the entire hydroxymethyl group (•CH₂OH) to give a stable fluorenylidene cation. The mass spectrum of the related Fluorene-9-methanol is available in the NIST database and can be used to predict the fragmentation behavior. nist.gov
| Fragment Ion | m/z (for C₁₄H₁₀O) | Proposed Loss |
|---|---|---|
| [C₁₄H₁₀O]⁺˙ (M⁺˙) | 194.07 | - |
| [C₁₄H₉O]⁺ | 193.06 | •H |
| [C₁₄H₉]⁺ | 177.07 | •OH |
| [C₁₃H₉]⁺ | 165.07 | •CHO |
X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions
Single Crystal X-ray Diffraction Analysis
While a specific single crystal X-ray diffraction study for this compound was not found in the provided search results, the crystal structures of several closely related fluorene derivatives have been reported. For instance, the crystal structure of N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine has been determined. nih.gov This study reveals that the fluorene ring system is substantially planar and provides details on the dihedral angles between the fluorene moiety and its substituent. nih.gov
In the hypothetical crystal structure of this compound, the planar fluorene units would likely be a dominant feature. The hydroxyl group would be expected to participate in intermolecular hydrogen bonding, forming chains or more complex networks that would significantly influence the crystal packing. Furthermore, π-π stacking interactions between the aromatic fluorene rings of adjacent molecules are also anticipated, which is a common feature in the crystal structures of polycyclic aromatic compounds. The analysis of the crystal structure of a related radical, 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl, showed a propeller-shaped arrangement of the fluorenyl groups. rsc.org Such detailed structural information is invaluable for understanding the solid-state properties of these materials.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the investigation of crystalline solids. It is particularly crucial for identifying and characterizing polymorphism, which is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. bohrium.comrigaku.com These different crystalline forms, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.
The PXRD technique works by irradiating a powdered sample of the material with X-rays and measuring the angles and intensities of the scattered X-rays. The resulting diffraction pattern is a fingerprint of the crystalline structure. Each polymorph, having a unique crystal lattice, will produce a distinct PXRD pattern, characterized by peaks at specific diffraction angles (2θ) and with specific relative intensities. rigaku.com
For this compound, a systematic polymorphism screen would involve crystallizing the compound from various solvents and at different temperatures. Each solid form obtained would be analyzed by PXRD. The comparison of the resulting diffraction patterns would confirm whether different polymorphs have been formed. A hypothetical comparison of PXRD data for two distinct polymorphs is illustrated in the table below.
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| Diffraction Angle (2θ)° | Relative Intensity (%) | Diffraction Angle (2θ)° | Relative Intensity (%) |
| 10.5 | 100 | 11.2 | 85 |
| 12.8 | 45 | 13.5 | 100 |
| 15.2 | 60 | 16.8 | 30 |
| 21.1 | 80 | 22.4 | 75 |
| 25.9 | 55 | 26.3 | 40 |
The distinct peak positions in this illustrative table would be unequivocal proof of two different crystal lattices, confirming the existence of polymorphism. Further analysis using techniques like Differential Scanning Calorimetry (DSC) could then be used to determine the thermodynamic relationship between the identified forms. rigaku.com
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transition Analysis and Photophysical Behavior
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical insights into the electronic structure and photophysical properties of a molecule. ontosight.ai These techniques are particularly valuable for fluorescent compounds like fluorene derivatives. The chromophore in this compound is essentially a dibenzofulvene system, where the fluorene moiety's π-system is extended by an exocyclic double bond. This extended conjugation is expected to govern its electronic transitions.
UV-Vis Absorption Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum reveals the energies of electronic transitions from the ground state to various excited states. For this compound, the primary absorption bands would be attributed to π → π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Compared to a simple fluorene ring, the extended conjugation in this compound is expected to lower this energy gap, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths.
Fluorescence Spectroscopy: This method analyzes the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. It provides information on the emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). The quantum yield represents the efficiency of the emission process, while the lifetime describes the average duration the molecule spends in the excited state. Fluorene and its derivatives are known for their high fluorescence quantum yields, making them useful in applications like organic light-emitting diodes (OLEDs). ontosight.ai The photophysical behavior of this compound would be characterized by these key parameters, which are sensitive to the molecular structure and its environment.
Detailed research findings on the specific photophysical properties of this compound are scarce in readily accessible literature. However, a summary of expected properties, based on data for similar fluorene-based compounds, is presented below.
| Parameter | Description | Illustrative Value |
|---|---|---|
| λabs (nm) | Wavelength of Maximum Absorption | ~300-350 nm |
| ε (M-1cm-1) | Molar Absorptivity at λabs | > 10,000 |
| λem (nm) | Wavelength of Maximum Emission | ~350-450 nm |
| ΦF | Fluorescence Quantum Yield | 0.5 - 0.9 |
| τF (ns) | Fluorescence Lifetime | 1 - 10 ns |
Computational Chemistry and Theoretical Investigations of 9h Fluoren 9 Ylidene Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (9H-Fluoren-9-ylidene)methanol, DFT calculations would be instrumental in determining its ground-state electronic structure. Key parameters that could be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals would provide a first approximation of the molecule's kinetic stability and electronic excitation properties.
Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, could identify the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how this compound would interact with other reagents. Reactivity descriptors, such as Fukui functions, could also be calculated to provide a more quantitative measure of local reactivity.
A hypothetical data table of DFT-calculated electronic properties for this compound is presented below. It is important to note that these are representative values and would need to be confirmed by actual calculations.
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicates electronic stability and excitability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
While DFT is widely used, other quantum chemical methods also offer valuable perspectives. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide a more rigorous, albeit computationally expensive, treatment of electron correlation. These methods could be used to benchmark the results obtained from DFT calculations for smaller fragments of the molecule or to investigate specific electronic states with high accuracy.
On the other end of the computational spectrum, semi-empirical methods (e.g., AM1, PM3) offer a faster, though less accurate, means of exploring the electronic structure. These methods could be particularly useful for preliminary investigations of large systems or for providing initial geometries for higher-level calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
The static picture provided by quantum chemical calculations can be complemented by molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility. The rotation around the C-C single bond connecting the fluorenylidene and methanol (B129727) groups could be a key conformational feature. MD simulations could map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying the effects of the solvent on the molecule's structure and behavior. By explicitly including solvent molecules in the simulation box, it is possible to analyze the formation of hydrogen bonds between the hydroxyl group of the methanol moiety and solvent molecules, as well as other non-covalent interactions. This information is critical for understanding its solubility and reactivity in different media.
Prediction of Spectroscopic Parameters and Spectral Interpretation through Theoretical Methods
Computational methods are widely used to predict and interpret various types of spectra. For this compound, theoretical calculations could provide significant support for the analysis of experimental spectra.
Time-dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to assign the absorption bands observed in experimental spectra to specific electronic excitations within the molecule.
Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated using DFT. A comparison of the computed vibrational spectrum with experimental data can aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors.
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Theoretical prediction of ¹H and ¹³C NMR spectra would be invaluable for confirming the structure of this compound and for assigning the resonances in experimentally obtained spectra.
A hypothetical comparison of experimental and calculated spectroscopic data is shown below.
| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Illustrative) |
| UV-Vis λmax | 265 nm | 260 nm |
| IR ν(O-H) | 3400 cm⁻¹ | 3450 cm⁻¹ (scaled) |
| ¹³C NMR δ(C-OH) | 65 ppm | 63 ppm |
Elucidation of Reaction Mechanisms and Transition States via Computational Approaches
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to explore various potential reaction pathways, such as its synthesis or its participation in further chemical transformations.
By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are commonly used to locate transition state structures.
For instance, the mechanism of the formation of this compound from 9-fluorenone (B1672902) could be investigated computationally. This would involve calculating the energetics of the nucleophilic attack of a hydride reagent on the carbonyl carbon and the subsequent protonation of the resulting alkoxide. Such studies would provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.
Applications of 9h Fluoren 9 Ylidene Methanol in Materials Science and Advanced Technologies
Role as Monomers and Building Blocks in Polymer Chemistry
The bifunctional nature of (9H-Fluoren-9-ylidene)methanol, possessing both a reactive hydroxyl group and a polymerizable exocyclic double bond, makes it a compelling monomer for the synthesis of novel polymers.
Synthesis of Fluorene-Based Polymers and Copolymers
While direct homopolymerization of this compound is not extensively documented in mainstream research, its structural motif is incorporated into polymeric chains through the use of related fluorene (B118485) derivatives. The core principle involves leveraging the reactive sites on the fluorene unit for polymerization. For instance, copolymers containing 9-alkylidene-9H-fluorene units have been synthesized. These polymers often exhibit desirable properties such as good solubility and the ability to form high-quality thin films, which are crucial for device fabrication.
The general approach to synthesizing fluorene-based polymers often involves well-established cross-coupling reactions like Suzuki or Stille coupling, where functionalized fluorene monomers are reacted with suitable comonomers. Although specific polymerization reactions starting directly from this compound are not prominently reported, its derivatives can be designed to participate in such polymerization schemes.
Incorporation into Conjugated Polymer Systems for Electronic Applications
The fluorene moiety is a cornerstone in the design of conjugated polymers for electronic applications due to its rigid, planar structure and efficient charge transport capabilities. The introduction of an exocyclic double bond, as seen in this compound, can further influence the electronic properties of the resulting polymer. This structural feature can enhance the planarity of the polymer backbone, which in turn facilitates intermolecular π-π stacking and improves charge carrier mobility.
A notable example is the development of a donor-acceptor copolymer incorporating a 9-alkylidene-9H-fluorene unit in the main chain. This polymer, poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT), demonstrated a low bandgap and a low-lying HOMO energy level, making it a promising material for high-efficiency polymer solar cells. researchgate.net The sp²-hybridized carbon at the 9-position of the fluorene unit contributes to a more planar conformation compared to polymers with sp³-hybridized carbons, leading to improved solid-state packing and enhanced absorption profiles. researchgate.net
Utilization in Organic Electronic Materials
The favorable electronic and photophysical properties of fluorene-based materials have led to their extensive investigation in various organic electronic devices.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Polyfluorenes are a significant class of polymers used in OLEDs due to their high photoluminescence efficiency and the ability to tune their emission color. wikipedia.org While direct application of polymers from this compound in OLEDs is not explicitly detailed, the broader class of polyfluorenes serves as a strong indicator of their potential. For instance, copolymers of fluorene with dicyanostilbene have been shown to exhibit yellow-green electroluminescence in OLEDs. nih.gov
In the field of OPVs, the aforementioned 9-alkylidene-9H-fluorene-containing polymer, PAFDTBT, when blended with a fullerene derivative, achieved a power conversion efficiency of 6.2%. researchgate.net This highlights the potential of incorporating the (9H-fluoren-9-ylidene) moiety into conjugated polymers for efficient solar energy harvesting.
Table 1: Performance of a 9-alkylidene-9H-fluorene-containing polymer in an Organic Photovoltaic Device researchgate.net
| Parameter | Value |
| Open-Circuit Voltage (Voc) | 0.88 V |
| Short-Circuit Current (Jsc) | 10.1 mA/cm² |
| Fill Factor (FF) | 0.70 |
| Power Conversion Efficiency (PCE) | 6.2% |
Integration into Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) is heavily reliant on the charge carrier mobility of the organic semiconductor used. The ordered packing and enhanced electronic coupling in fluorene-based polymers make them suitable candidates for the active layer in OFETs. The planarity induced by the exocyclic double bond in structures related to this compound can be advantageous in achieving high charge carrier mobilities. While specific studies on OFETs using polymers directly derived from this compound are scarce, the general properties of polyfluorenes suggest their applicability in this area. ossila.com
Development of Advanced Fluorescent Probes and Chemosensors
The inherent fluorescence of the fluorene scaffold makes it an excellent platform for the design of fluorescent probes and chemosensors. These sensors operate by exhibiting a change in their fluorescence properties upon interaction with a specific analyte.
While research directly employing this compound for this purpose is not widely published, the synthesis of various functionalized 9-substituted fluorene derivatives points towards this potential. chalmers.se For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with aminobenzamides leads to highly conjugated and fluorescent molecules. chalmers.se This demonstrates the feasibility of modifying the fluorene core to create specific binding sites for target analytes.
The general strategy involves coupling the fluorene fluorophore to a receptor unit that selectively binds to the analyte of interest, such as a metal ion. This binding event then triggers a change in the photophysical properties of the fluorene unit, such as an increase or decrease in fluorescence intensity (turn-on or turn-off sensing) or a shift in the emission wavelength.
Design Principles for Selective Recognition and Detection
The design of chemosensors based on the (9H-fluoren-9-ylidene) moiety hinges on the strategic integration of a recognition site with the fluorene fluorophore. The core principle is to create a system where the interaction with a specific analyte (ion or molecule) induces a measurable change in the compound's fluorescence properties.
Key design strategies include:
Fluorophore-Receptor System: The most common approach involves covalently linking a receptor unit, which has a selective affinity for the target analyte, to the fluorene ring. For example, derivatives of 9-(cycloheptatrienylidene)fluorene have been functionalized with aryl groups at the 2,7-positions of the fluorene unit. rsc.org These aryl groups can act as or be further modified with binding sites for metal ions.
Modulation of Electronic Properties: The fluorene core is highly fluorescent. The design focuses on modulating its intramolecular charge transfer (ICT) characteristics. Binding of an analyte to the receptor site alters the electron-donating or electron-withdrawing nature of the substituent, which in turn affects the energy of the excited state and the resulting emission spectrum. acs.org
"Turn-On" vs. "Turn-Off" Sensing: Depending on the electronic design, sensors can be either "turn-off" (fluorescence is quenched upon analyte binding) or "turn-on" (fluorescence is enhanced). "Turn-on" sensors are often preferred as they provide a clearer signal against a dark background. nih.gov This can be achieved by designing the molecule to be initially non-emissive, with analyte binding disrupting a quenching pathway or promoting an emissive state. For instance, compounds with 4,6-dimethylpyridin-2-yl-aminomethyl moieties have shown potential as "turn-on" chemosensors for certain metal ions. nih.gov
Sensing Mechanisms and Signal Transduction Pathways
The detection of analytes by fluoren-9-ylidene-based sensors is realized through various photophysical mechanisms that transduce the binding event into an optical signal.
Photoinduced Electron Transfer (PET): In many sensors, a PET mechanism is responsible for fluorescence quenching in the "off" state. The receptor unit has a frontier orbital energy level that allows for electron transfer from the receptor to the excited fluorophore (or vice versa), providing a non-radiative decay pathway. Upon binding a cation, the receptor's redox potential is increased, inhibiting PET and restoring fluorescence (a "turn-on" signal).
Intramolecular Charge Transfer (ICT): For derivatives with strong donor and acceptor groups, an ICT state can be formed upon excitation. The energy of this state, and thus the emission wavelength, is highly sensitive to the local environment and electronic perturbations. Analyte binding can cause significant shifts in the emission maxima (ratiometric sensing) or changes in intensity. Studies on fluoren-9-ylidene malononitrile (B47326) derivatives show that charge transfer states are a primary deactivation path for excited states, a process that can be modulated by the environment and analyte interaction. acs.org
Aggregation-Induced Emission (AIE): While not explicitly detailed for this compound itself, related structures like 2-((9H-fluoren-9-ylidene)methyl)pyridine are used to create materials with AIE properties. In this mechanism, the molecule is weakly emissive when dissolved but becomes highly fluorescent upon aggregation. This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. This principle can be harnessed for sensing applications where an analyte induces aggregation or disaggregation.
Interactive Table: (9H-Fluoren-9-ylidene) Derivatives in Chemical Sensing
| Derivative Class | Analyte(s) | Sensing Mechanism | Observed Signal | Reference |
| 9-(Cycloheptatrienylidene)fluorenes | H+, Fe3+, Cu2+ | ICT, PET | Strong fluorescence emission or quenching | rsc.org, jst.go.jp |
| 2,4,7-Trisubstituted 9,9-dialkyl-9H-fluorenes | Metal Ions | PET | "Turn-on" or "Turn-off" fluorescence | nih.gov |
| Fluoren-9-ylidene malononitriles | Solvent Polarity | ICT | Emission shift and quenching | acs.org |
Application in Catalysis and Ligand Design
The rigid, planar, and electron-rich nature of the fluoren-9-ylidene scaffold makes it an attractive platform for the design of specialized ligands for transition metal catalysis.
Role in Enantioselective Catalysis (if applicable)
The development of chiral ligands is crucial for asymmetric catalysis. While the rigid fluorene backbone is a common feature in many successful chiral ligands (e.g., those with spiro-fluorene structures), the direct application of this compound or its simple derivatives as a ligand in enantioselective catalysis is not prominently documented in the reviewed scientific literature. However, research on N-heterocyclic carbene (NHC)-catalyzed enantioselective cycloadditions involving fluorene aldehydes suggests the potential of the broader class of fluorene derivatives in asymmetric transformations. researchgate.net
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The this compound scaffold is exceptionally well-suited for these applications due to its distinct structural features.
The primary driving forces for the self-assembly of fluoren-9-ylidene derivatives are:
π-π Stacking: The large, flat, and aromatic surface of the fluorene unit provides an ideal platform for strong π-π stacking interactions. These interactions encourage the molecules to arrange in a co-facial manner, leading to the formation of one-dimensional stacks or columns. Crystal structure analysis of N-(9H-Fluoren-9-ylidene)-4-methylaniline, an imine analogue, confirms the presence of significant intermolecular π–π interactions between the fluorene units of adjacent molecules, with a centroid–centroid distance of 3.8081 Å. nih.gov These interactions result in the formation of a one-dimensional supramolecular architecture. nih.gov
Hydrogen Bonding: The hydroxyl group in this compound provides a site for directional hydrogen bonding. This adds another layer of control over the self-assembly process. The interplay between π-π stacking and hydrogen bonding can lead to the formation of more complex and hierarchical two- or three-dimensional networks.
These self-assembly properties are critical for "bottom-up" materials fabrication, enabling the creation of organic nanomaterials like wires, tapes, and vesicles with ordered structures. These materials are of interest for applications in organic electronics, where charge transport is highly dependent on molecular packing and orbital overlap, which can be optimized through controlled supramolecular assembly.
Advanced Topics and Future Research Directions in 9h Fluoren 9 Ylidene Methanol Chemistry
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The synthesis of (9H-Fluoren-9-ylidene)methanol and its derivatives is poised for significant advancement through the adoption of modern synthetic methodologies and green chemistry principles. While classical approaches often rely on Wittig-type reactions or condensation of 9-fluorenone (B1672902), future efforts are likely to focus on efficiency, atom economy, and environmental compatibility.
Modern Synthetic Strategies: Future synthetic explorations could leverage transition-metal catalysis and multicomponent reactions (MCRs). Palladium-catalyzed cross-coupling reactions, which have been used to efficiently synthesize 9H-fluorene derivatives from 1,1-diboronates and 2,2'-dibromobiphenyls, offer a potential route. organic-chemistry.org Similarly, isocyanide-based multicomponent reactions (IMCRs) have proven effective for creating diverse and complex fluorene-based structures, suggesting a pathway to novel this compound analogues. rug.nl Another promising avenue is the reductive dehalogenation of a suitable fluorenyl bromide precursor in the presence of an aldehyde, a reaction initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which can afford fluorenyl alcohol derivatives under mild conditions. mdpi.com
Green Chemistry Innovations: The principles of green chemistry are increasingly guiding synthetic design. For fluorene (B118485) derivatives, several eco-friendly methods have emerged that could be adapted for this compound. These include:
Aerobic Oxidation: The synthesis of fluorenones, key precursors, can be achieved with high efficiency from 9H-fluorenes using air as the oxidant under ambient conditions, representing a significant improvement over traditional methods using harsh oxidants. rsc.org
Catalyst-Free Synthesis: Methods to form fluorenes from biaryls and Meldrum's acid derivatives have been developed that proceed without a catalyst, reducing potential metal contamination and simplifying purification. rsc.org
Use of Alcohols as Alkylating Agents: Green approaches for the C-alkylation of fluorenes have been developed using alcohols as the alkylating agent, catalyzed by simple ketones or zinc complexes, which minimizes waste and avoids the use of more toxic electrophiles. researchgate.net
These strategies, summarized in the table below, represent a forward-looking approach to the synthesis of this compound and its derivatives, emphasizing sustainability and molecular complexity.
| Synthetic Approach | Key Features | Potential Application for this compound | Reference |
| Palladium-Catalyzed Cross-Coupling | High efficiency, mild conditions | Synthesis of substituted fluorene core | organic-chemistry.org |
| Isocyanide-Based MCRs | High diversity, complexity | Generation of novel analogues from a fluorene-isocyanide precursor | rug.nl |
| Aerobic Oxidation | Uses air as oxidant, ambient conditions | Green synthesis of the 9-fluorenone precursor | rsc.org |
| Alcohol-Based Alkylation | Sustainable alkylating agents | Introduction of functional groups onto the fluorene scaffold | researchgate.net |
| Catalyst-Free Annulation | No metal catalyst required | Formation of the core fluorene ring system | rsc.org |
Investigation of Photoinduced Processes and Excited State Dynamics
The fluorene core is renowned for its photophysical properties, and the specific structure of this compound suggests a rich and complex excited-state behavior. Research in this area is crucial for unlocking its potential in optoelectronic and sensing applications.
Detailed studies on closely related fluorene derivatives provide a roadmap for investigating this compound. For instance, investigations into a substituted fluorene aldehyde (FR0), a structural precursor to a known "super photobase," revealed the presence of three closely-spaced excited singlet states. nih.govacs.org The relaxation dynamics among these states were found to be heavily mediated by hydrogen-bonding interactions with surrounding protic solvent molecules. nih.govacs.org This suggests that the hydroxyl group in this compound could play a profound role in its own excited-state dynamics through intramolecular or intermolecular hydrogen bonding.
Furthermore, the photolysis of fluorenol derivatives is known to proceed through a fluorenyl cation intermediate, which is stabilized by excited-state aromaticity. rsc.org The lifetime of this cation can be exceptionally long (on the order of minutes), a property that is highly dependent on substituents and the solvent environment. rsc.org Investigating the formation and lifetime of the analogous cation from this compound upon photoexcitation could reveal pathways for applications in phototriggers or photobase generation.
Time-resolved fluorescence and transient absorption spectroscopy are key techniques for these investigations. Studies on compounds like bis(9-fluorenyl)methane have used these methods to probe intramolecular excimer formation and the kinetics of conformational changes in the excited state. nih.gov Applying these techniques to this compound would elucidate the fundamental processes governing its light absorption and emission, including rates of internal conversion, intersystem crossing, and fluorescence, which are critical for designing advanced photoactive materials.
Integration into Nanomaterials and Hybrid Systems
The unique properties of fluorene derivatives make them ideal candidates for integration into functional nanomaterials and hybrid organic-inorganic systems. While this compound itself has not been extensively studied in this context, the broader family of fluorenyl compounds has seen significant use, pointing toward clear future research directions.
Fluorene-based molecules are foundational in organic electronics, serving as charge-transporting or emissive layers in devices. researchgate.netgoogle.com Recent work has demonstrated that fluorene and fluorenone derivatives functionalized with phosphonic acid anchoring groups can form self-assembled monolayers (SAMs) that act as efficient electron-transporting materials in perovskite and antimony chalcogenide solar cells. nih.gov The this compound scaffold could be similarly functionalized to create novel SAMs for passivating interface defects and improving charge extraction in photovoltaic devices.
The formation of nanoparticles from fluorene-based amphiphiles has also been explored. nih.gov These nanoparticles can host donor-acceptor pairs for studying energy transfer dynamics, with findings indicating that both excitation diffusion and molecular segregation play key roles. nih.gov The structure of this compound, with its polar hydroxyl group and nonpolar fluorenylidene core, imparts an amphiphilic character that could be exploited to form stable nanoparticles for applications in biological imaging or sensing.
Furthermore, the integration of fluorene derivatives into hybrid systems with fluoropolymers is an emerging area. Fluoropolymers like PVDF are used in energy applications, and creating nanohybrids can enhance their properties for fuel cells and energy harvesting. nih.gov The compatibility of this compound with various polymer matrices could be explored to create novel hybrid materials with tailored optical and electronic properties.
| System Type | Function | Potential Role of this compound | Reference |
| Self-Assembled Monolayers (SAMs) | Electron Transport, Interface Passivation | Serve as an anchorable core for SAMs in photovoltaic devices | nih.gov |
| Organic Nanoparticles | Energy Transfer, Sensing, Imaging | Act as a building block for stable, fluorescent nanoparticles | nih.gov |
| Hybrid Solar Cells | Hole-Transporting Material | Form the central core of branched molecules for perovskite solar cells | acs.org |
| Fluoropolymer Nanohybrids | Energy Harvesting, Fuel Cells | Act as a functional dopant in fluoropolymer matrices | nih.gov |
Development of Advanced Analytical Applications
The inherent fluorescence of the fluorene ring system is a powerful feature that can be harnessed for advanced analytical applications. ontosight.ai By functionalizing the this compound molecule, it is possible to create highly sensitive and selective probes and sensors.
A key strategy involves creating donor-π-acceptor systems where the fluorene moiety acts as the π-bridge or part of the donor/acceptor complex. The resulting intramolecular charge transfer (ICT) band is often highly sensitive to the local environment, making such compounds excellent probes for solvent polarity or specific ion binding. The development of nitrofluorene-based dyes that absorb from the visible to the near-infrared (NIR) region highlights the tunability of this scaffold. nih.gov
A particularly promising frontier is the development of NIR fluorescent markers. Fluorene-based analogues of classic xanthene dyes like fluorescein (B123965) and rhodamine have been synthesized, exhibiting absorption and emission at wavelengths beyond 800 nm. rsc.org This significant red-shift pushes their operational range towards the second biological window (NIR-II, 1000-1350 nm), where tissue penetration is maximal and autofluorescence is minimal. This compound could serve as a key intermediate in the synthesis of new low-molecular-weight NIR-II probes for deep-tissue imaging.
Furthermore, the reactivity of the hydroxyl group and the exocyclic double bond provides handles for attaching recognition elements (e.g., chelators for metal ions, receptors for biomolecules), transforming the core fluorophore into a specific sensor. The photophysical changes upon binding of the target analyte—such as a shift in emission wavelength, a change in fluorescence intensity (turn-on/turn-off), or a variation in fluorescence lifetime—would form the basis of the analytical signal.
Emerging Research Frontiers and Uncharted Territories
The chemistry of this compound, while rooted in the well-established field of fluorene research, is rich with uncharted territories. The confluence of its specific functional groups—the exocyclic alkene and the allylic alcohol—on a rigid, photoactive scaffold opens doors to several emerging research frontiers.
One of the most significant frontiers lies in asymmetric catalysis . The development of enantioselective synthetic methods to produce chiral derivatives of this compound could lead to new ligands for asymmetric metal catalysis or novel chiral selectors for chromatography.
In materials science, its potential in thermally activated delayed fluorescence (TADF) is an exciting, unexplored area. The design of molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states is key for TADF emitters in next-generation OLEDs. The conformational flexibility around the exocyclic double bond in this compound could be exploited to tune this energy gap.
The field of stable organic radicals presents another frontier. While stable fluorenyl radicals have been synthesized and studied for their unique electronic and magnetic properties, the specific radical derived from this compound remains uninvestigated. researchgate.netmdpi.com Exploring its stability and photodynamics could lead to new materials for spintronics or as emissive doublets.
Finally, its potential applications in medicinal and chemical biology are largely untapped. While many fluorene derivatives exhibit potent biological activities, including anticancer and antimicrobial effects, this compound has not been systematically evaluated. mdpi.comnih.gov Its utility as a photocage or a photoactivatable pro-drug, leveraging the generation of a fluorenyl cation upon irradiation, is a compelling hypothesis that warrants investigation. rsc.org The synthesis and biological evaluation of libraries based on this scaffold could uncover new therapeutic agents or research tools.
Q & A
Q. What are the primary synthetic methods for (9H-Fluoren-9-ylidene)methanol?
The compound is typically synthesized via reduction of its fluorenone precursor. For example, sodium borohydride (NaBH₄) reduces the carbonyl group to a hydroxyl group under inert conditions, yielding the alcohol derivative. Intermediate stabilization and purification via column chromatography are critical to achieving high yields (>80%) . Multi-step routes may involve nucleophilic substitution or condensation reactions with aldehydes/ketones, requiring precise temperature control (0–5°C) to avoid side-product formation .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow solvent evaporation (e.g., methanol/chloroform mixtures), and data collected at low temperatures (e.g., 123 K) reduce thermal motion artifacts. Refinement using SHELXL software resolves bond lengths (C–C: 1.48–1.52 Å) and angles, with R-factors <0.05 indicating high precision. Disorder in solvent molecules (e.g., propan-2-ol) is modeled using PART instructions .
Q. What spectroscopic techniques characterize this compound?
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.9 ppm (fluorenyl backbone), while the hydroxyl proton is observed at δ 2.1–2.5 ppm (broad, exchangeable).
- IR : O–H stretch at ~3200 cm⁻¹ and C–O stretch at 1050–1150 cm⁻¹.
- Mass Spectrometry : Molecular ion [M⁺] at m/z 196.24 (C₁₄H₁₂O) with fragmentation patterns confirming fluorenyl cleavage .
Q. How does this compound participate in oxidation-reduction reactions?
The hydroxyl group can be re-oxidized to a ketone using CrO₃ or pyridinium chlorochromate (PCC) in dichloromethane. Conversely, further reduction with LiAlH₄ is impractical due to over-reduction risks. NaBH₄ selectivity is preferred for stepwise functionalization .
Advanced Research Questions
Q. What catalytic strategies enable stereoselective derivatization of this compound?
Palladium-catalyzed aryne annulation (e.g., with 2-aminobenzamides) introduces conjugated systems via oxidative addition and reductive elimination. BF₃ catalysis facilitates carbocation intermediates, enabling (Z)- or (E)-selective products (yields >90%) . Computational studies (DFT) optimize transition states, revealing steric hindrance from the fluorenyl group as a key selectivity driver .
Q. How does the fluorenylidene moiety influence electronic properties in material science applications?
The planar, π-conjugated system enhances charge transport in organic semiconductors. Cyclic voltammetry shows reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with HOMO levels (-5.3 eV). Thin-film UV-Vis spectra exhibit absorption maxima at 360 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹), suitable for fluorescent conjugated polymer sensors .
Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates high electrophilicity, favoring electron-rich dienes. Non-covalent interaction (NCI) analysis identifies steric clashes in transition states, guiding substituent design to reduce activation energies (ΔG‡ < 25 kcal/mol) .
Q. How are fluorenylidene derivatives used in liquid crystal research?
Alkyl esters of this compound (e.g., 4-((9H-fluoren-9-ylidene)methyl)benzoates) exhibit nematic phases at 120–150°C. Polarized optical microscopy (POM) confirms schlieren textures, while differential scanning calorimetry (DSC) reveals phase transitions (ΔH = 8–12 kJ/mol). These materials are candidates for electro-optical devices due to low rotational viscosity .
Q. What challenges arise in crystallizing this compound derivatives?
Polymorphism is common due to flexible side chains. High-throughput screening identifies optimal solvents (e.g., ethyl acetate/hexane) and cooling rates (0.5°C/min). Twinning, observed in 20% of cases, is resolved using HKL-3000 or CrysAlisPro software with multi-domain refinement .
Methodological Notes
- Synthetic Optimization : Monitor reactions via TLC (Rf = 0.3 in 30% EtOAc/hexane) and quench with aqueous NH₄Cl to isolate intermediates.
- Safety : Although non-hazardous (GHS classification), use PPE (gloves, goggles) due to mild skin irritation risks .
- Data Reproducibility : Report crystal data (CCDC numbers) and computational input files (e.g., Gaussian .gjf) in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
